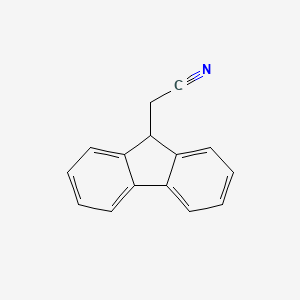
2-(9H-fluoren-9-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-fluoren-9-yl)acetonitrile is an organic compound with the molecular formula C14H9N. It is a derivative of fluorene, characterized by the presence of an acetonitrile group at the 9th position of the fluorene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-yl)acetonitrile typically involves the reaction of fluorene with acetonitrile in the presence of a strong base. One common method is the nucleophilic substitution reaction where fluorene is treated with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Various electrophiles in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(9H-fluoren-9-yl)acetonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(9H-fluoren-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-9-one: An oxidized derivative of fluorene, used in the production of dyes and pharmaceuticals.
9H-Fluorene-9-methanol: A reduced form of this compound, used in organic synthesis.
Uniqueness: this compound is unique due to its acetonitrile group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C15H11N |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C15H11N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 |
InChI-Schlüssel |
BNAQKDJXQMYTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

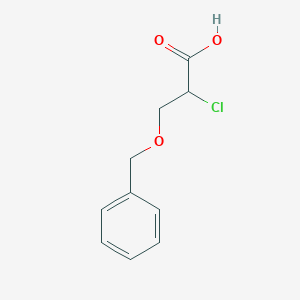
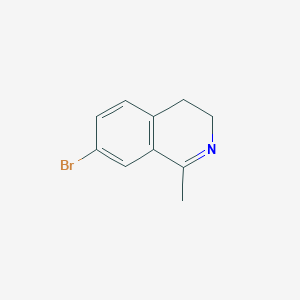
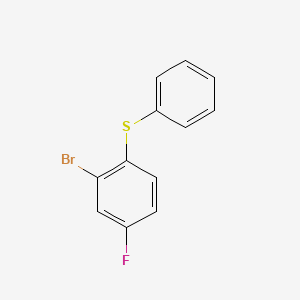
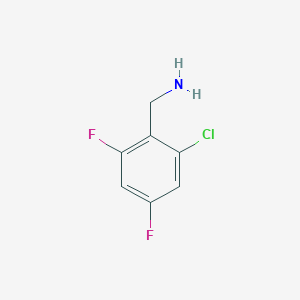
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B8651201.png)
![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8651210.png)
![7-amino-5-(3-bromo-4,5-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8651213.png)
![5H-pyrido[3,2-b]indol-3-ol](/img/structure/B8651221.png)
![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)

![1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL](/img/structure/B8651249.png)
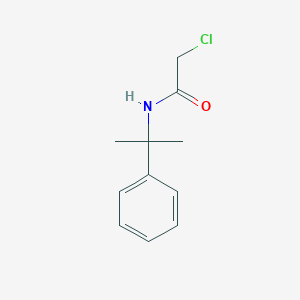
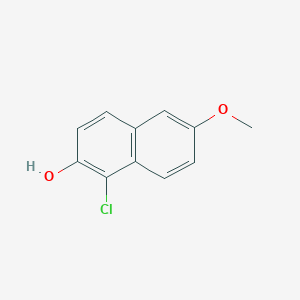
![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8651287.png)
